molecular formula C11H11ClN2OS B3015791 3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-5-ol CAS No. 318234-25-2

3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-5-ol

Cat. No. B3015791
M. Wt: 254.73
InChI Key: SKNXMYGKUCMKBA-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms . The compound you’re asking about seems to be a derivative of pyrazole, with additional functional groups attached to the ring .


Synthesis Analysis

Pyrazoles can be synthesized through several methods. One common method is the reaction of α,β-unsaturated aldehydes/ketones with substituted phenylhydrazine . Another method involves the acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .


Molecular Structure Analysis

The molecular structure of pyrazoles is characterized by a 5-membered aromatic ring. The specific structure of your compound would depend on the positions and nature of the additional functional groups .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, depending on the substituents present on the ring. They can participate in cyclocondensation reactions, Friedel-Crafts reactions, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Pyrazoles are generally stable compounds. They can show different colors in different solvents when an electron withdrawing group is attached .

Scientific Research Applications

  • Crystal and Molecular Structure Analysis : A study by Kamani et al. (2019) discusses the synthesis and characterization of a similar pyrazol compound. The research includes detailed analysis using X-ray diffraction studies, which provides insights into the molecular and crystal structure of these types of compounds.

  • Synthesis in Organic Chemistry : The synthesis of related pyrazol compounds is documented in several studies. For instance, Tayebi et al. (2011) describe using sulfuric acid derivatives as catalysts for producing pyrazol compounds. This demonstrates the compound's relevance in organic synthesis processes.

  • Antimicrobial and Anticancer Potential : A study by Hafez et al. (2016) investigates novel pyrazole derivatives for their potential antimicrobial and anticancer properties. This research signifies the compound's potential use in pharmaceutical and medical applications.

  • Application in Green Chemistry : Mosaddegh et al. (2010) used cellulose sulfuric acid, a biodegradable catalyst, for the synthesis of bis(pyrazol) compounds. This highlights the compound's role in environmentally friendly chemistry practices.

  • Molecular Docking Studies : Research on related pyrazole derivatives includes molecular docking studies to evaluate their interaction with biological targets. For example, Srivastava et al. (2008) conducted ex-vivo and in vitro screening of pyrazole derivatives, offering insights into their potential pharmaceutical applications.

Safety And Hazards

Like all chemicals, pyrazoles should be handled with care. They can cause skin and eye irritation, and may be harmful if inhaled or swallowed .

Future Directions

Pyrazoles and their derivatives have a wide range of applications in medicine, agriculture, and other fields. Future research may focus on developing new synthetic methods, exploring new applications, and improving the properties of these compounds .

properties

IUPAC Name

5-[(4-chlorophenyl)sulfanylmethyl]-2-methyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c1-14-11(15)6-9(13-14)7-16-10-4-2-8(12)3-5-10/h2-6,13H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBSAQDOGXIBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N1)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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